molecular formula C9H14Cl2N2O2 B13480888 3-(6-Methoxypyridin-3-yl)azetidin-3-ol dihydrochloride

3-(6-Methoxypyridin-3-yl)azetidin-3-ol dihydrochloride

Cat. No.: B13480888
M. Wt: 253.12 g/mol
InChI Key: FMRDFRLFVLNGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Methoxypyridin-3-yl)azetidin-3-ol dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a methoxy group at the 6-position and an azetidine ring with a hydroxyl group at the 3-position. The dihydrochloride form indicates the presence of two hydrochloride salts, which often enhance the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxypyridin-3-yl)azetidin-3-ol dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized with a methoxy group at the 6-position using standard organic synthesis techniques.

    Azetidine Ring Formation: The azetidine ring is then constructed through cyclization reactions.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position of the azetidine ring.

    Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This often includes the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxypyridin-3-yl)azetidin-3-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or alter the pyridine ring.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-(6-Methoxypyridin-3-yl)azetidin-3-ol dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Methoxypyridin-3-yl)azetidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1H-pyrazol-5-yl)methyl]azetidin-3-ol dihydrochloride
  • 6-(azetidin-3-yl)pyridin-3-ol
  • Azetidin-3-ol

Uniqueness

3-(6-Methoxypyridin-3-yl)azetidin-3-ol dihydrochloride is unique due to the presence of both the methoxy-substituted pyridine ring and the hydroxylated azetidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H14Cl2N2O2

Molecular Weight

253.12 g/mol

IUPAC Name

3-(6-methoxypyridin-3-yl)azetidin-3-ol;dihydrochloride

InChI

InChI=1S/C9H12N2O2.2ClH/c1-13-8-3-2-7(4-11-8)9(12)5-10-6-9;;/h2-4,10,12H,5-6H2,1H3;2*1H

InChI Key

FMRDFRLFVLNGHU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2(CNC2)O.Cl.Cl

Origin of Product

United States

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